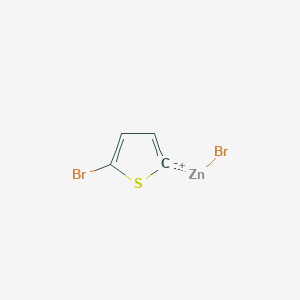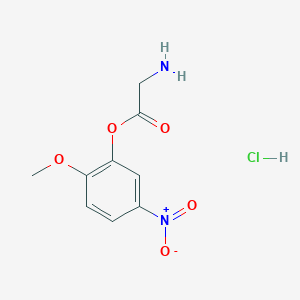
5-Bromo-2-thienylzinc bromide
Vue d'ensemble
Description
5-Bromo-2-thienylzinc bromide is an organozinc compound with the molecular formula C4H2Br2SZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Bromo-2-thienylzinc bromide can be synthesized through the reaction of 5-bromo-2-thiophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out at room temperature and involves the following steps :
- In an oven-dried flask, add active zinc.
- Cannulate 5-bromo-2-thiophenyl bromide into the flask at room temperature.
- Stir the mixture for about one hour.
- The resulting solution contains this compound, which can be used for subsequent reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically stored under inert conditions to prevent degradation.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-thienylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including:
Oxidation: Under specific conditions, it can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced species.
Substitution: It is highly reactive in substitution reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired products.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Oxidation and Reduction: The products vary based on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Bromo-2-thienylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is extensively used in organic synthesis for forming carbon-carbon bonds, particularly in the synthesis of complex molecules.
Biology: It can be used to modify biological molecules, aiding in the study of biological pathways and mechanisms.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 5-bromo-2-thienylzinc bromide in cross-coupling reactions involves the following steps:
Transmetalation: The organozinc compound transfers the thienyl group to the palladium catalyst.
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide, forming a palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-thiophenyl bromide: A precursor in the synthesis of 5-bromo-2-thienylzinc bromide.
2-Thienylzinc bromide: Similar in structure but lacks the bromine substituent on the thiophene ring.
5-Chloro-2-thienylzinc bromide: Similar in structure but with a chlorine substituent instead of bromine.
Uniqueness
This compound is unique due to its high reactivity and specificity in forming carbon-carbon bonds. Its bromine substituent enhances its reactivity compared to other similar compounds, making it a valuable reagent in organic synthesis .
Propriétés
IUPAC Name |
5-bromo-2H-thiophen-2-ide;bromozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrS.BrH.Zn/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGCPOFIURDPFT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]SC(=C1)Br.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2SZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methylimidazo[1,5-a]pyridine](/img/structure/B115793.png)








![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)


![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)
